1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-11-4-2-6-13(8-11)23-15(25)9-14(24)22(16(23)26)12-5-1-3-10(7-12)17(19,20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFINVSQTYIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione (CAS No: 865546-34-5) is a member of the diazinane class of compounds, which are characterized by their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a sulfanylidene group and two aromatic rings, one of which contains a trifluoromethyl substituent. These structural components contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 392.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 865546-34-5 |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of diazinane have shown effectiveness against various bacterial strains. A study focusing on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of diazinane derivatives. For example, certain analogs have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration and increased cytotoxicity against cancer cells.
Case Study: Structure-Activity Relationship (SAR)
A comparative study analyzed various diazinane derivatives to establish a structure-activity relationship (SAR). The findings indicated that modifications in the aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhanced the potency against specific cancer cell lines.
Table 2: Structure-Activity Relationship Data
| Compound Structure | Activity (IC50) µM | Target |
|---|---|---|
| 1-(3-Chlorophenyl)-2-sulfanylidene | 15 | Cancer cells |
| 1-(4-Chlorophenyl)-2-sulfanylidene | 20 | Bacterial strains |
| 1-(3-Trifluoromethylphenyl)-2-sulfanylidene | 10 | Fungal strains |
The biological activity of 1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to increased oxidative stress in target cells.
- Modulation of Signaling Pathways : The compound might interact with various signaling pathways associated with cell survival and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound’s diazinane-4,6-dione core distinguishes it from urea derivatives (e.g., compounds 9e , 9f , and 9g in ) and pyrazole-carbaldehyde systems (). Key comparisons include:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s 3-chlorophenyl and 3-(trifluoromethyl)phenyl substituents are analogous to those in urea derivatives (9e–9g ), which exhibit high yields (77.7–83.4%) and molecular weights (~428–463 g/mol) . These EWGs likely enhance stability and polar interactions, a feature shared across diverse core structures.
- Core Flexibility: The diazinane-4,6-dione core (target compound and derivatives) allows for greater conformational flexibility compared to the rigid urea or pyrazole systems.
Q & A
Q. What synthetic methodologies are effective for preparing this diazinane-dione derivative?
The compound can be synthesized via cyclocondensation reactions. A validated approach involves:
- Reacting chalcone precursors with substituted hydrazines in glacial acetic acid under catalytic HCl.
- Refluxing for 5–8 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallization . Key Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Glacial acetic acid |
| Catalyst | HCl (concentrated) |
| Temperature | 60–65°C (reflux) |
| Purification | Column chromatography |
Q. How should researchers characterize the structural configuration of this compound?
Use a combination of:
- X-ray crystallography to confirm bond angles and stereochemistry (e.g., N1–C4–S1 and C3–C4–S1 linkages) .
- FT-IR/NMR spectroscopy to identify functional groups (e.g., sulfanylidene at ~1685 cm⁻¹ in IR; trifluoromethyl proton splitting patterns in ¹H-NMR) .
Q. What analytical methods ensure purity and stability assessment?
- Chromatography : Thin-layer (TLC) and gas chromatography (GC) with petroleum ether/ethyl acetate mobile phases to monitor reaction progress .
- Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition points (e.g., melting ranges of 102–124°C in analogous compounds) .
Q. What safety protocols are critical during experimentation?
- Use fume hoods to avoid inhalation of volatile intermediates.
- Wear nitrile gloves and chemical-resistant aprons due to potential skin irritation from chlorophenyl groups .
- Neutralize acidic waste before disposal .
Q. How do solubility properties vary across solvents?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the sulfanylidene and dione moieties.
- Test solubility gradients using sequential solvent systems (e.g., ethanol to hexane) to optimize recrystallization .
Advanced Research Questions
Q. What environmental fate studies are applicable to this compound?
Follow the INCHEMBIOL framework :
- Phase 1 : Determine partitioning coefficients (logP ~3.17) and hydrolysis rates in aquatic systems.
- Phase 2 : Assess bioaccumulation potential using in vitro models (e.g., liver microsomes).
- Phase 3 : Evaluate ecosystem impacts via long-term soil microcosm studies.
Q. How can computational modeling predict bioactivity?
- Perform docking studies with target proteins (e.g., bacterial quorum-sensing regulators) using the trifluoromethyl group’s electronegativity as a key parameter.
- Validate predictions with comparative bioassays (e.g., anti-QS activity against Pseudomonas aeruginosa) .
Q. How to resolve contradictions in reported cytotoxicity data?
- Standardize cell lines (e.g., HepG2 vs. HeLa) and exposure durations.
- Control for stereochemical purity: Use chiral HPLC to isolate enantiomers and test their individual activities .
Q. What strategies optimize synthetic yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
